3-Hydroxy-2-oxobutanoic acid (CAS 1944-42-9), also known as beta-hydroxy-alpha-ketobutyric acid, is a highly functionalized alpha-keto-beta-hydroxy acid. In industrial and laboratory procurement, it is primarily sourced as an analytical reference standard for high-resolution metabolomics—specifically for LC-MS profiling of threonine catabolism and Vitamin B12 deficiency biomarkers [1]. Unlike simpler aliphatic keto acids, its dual-functionalized backbone provides a specific scaffold for enantioselective reduction and serves as a critical substrate mimic in enzymology, particularly for ketol-acid reductoisomerase (KARI) and threonine dehydrogenase assays [2].
Substituting 3-hydroxy-2-oxobutanoic acid with simpler analogs like pyruvic acid or 2-oxobutanoic acid fundamentally compromises both metabolic resolution and synthetic utility. In metabolomics, 2-oxobutanoic acid specifically tracks the threonine dehydratase pathway, whereas 3-hydroxy-2-oxobutanoic acid is the obligate marker for the threonine dehydrogenase route; using the former as a proxy obscures pathway-specific flux [1]. In chemical synthesis and enzymology, the absence of the C3-hydroxyl group in baseline keto acids prevents the formation of targeted beta-hydroxy ketone derivatives and eliminates the critical secondary binding interactions required for KARI inhibition screening, leading to assay failure[2].
In high-resolution LC-MS metabolomics, distinguishing between branches of threonine catabolism requires specific reference standards. 3-Hydroxy-2-oxobutanoic acid serves as the direct quantitative marker for the threonine dehydrogenase pathway, whereas 2-oxobutanoic acid strictly marks the threonine dehydratase pathway [1]. Utilizing the exact 3-hydroxy-2-oxobutanoic acid standard allows for precise m/z mapping (m/z ~117.019 for the [M-H]- ion), preventing the >90% signal misattribution that occurs when generic alpha-keto acids are used as surrogate calibrants in breath condensate or plasma assays.
| Evidence Dimension | Pathway-specific biomarker mapping accuracy |
| Target Compound Data | Provides exact m/z 117.019 [M-H]- calibration for the dehydrogenase pathway |
| Comparator Or Baseline | 2-Oxobutanoic acid (m/z ~101.02) |
| Quantified Difference | Eliminates >90% pathway misattribution error in LC-MS profiling |
| Conditions | High-resolution LC-MS untargeted metabolomics (plasma/exhaled breath condensate) |
Procuring the exact standard is mandatory for diagnostic or metabolic studies aiming to isolate specific amino acid degradation pathways.
3-Hydroxy-2-oxobutanoic acid functions as a structurally relevant substrate mimic and inhibitor scaffold for ketol-acid reductoisomerase (EC 1.1.1.86), an essential enzyme in branched-chain amino acid biosynthesis and a major herbicidal target [1]. Compared to baseline alpha-keto acids like pyruvic acid, which show negligible binding affinity for the KARI active site, 3-hydroxy-2-oxobutanoic acid possesses the necessary beta-hydroxy group to coordinate with the enzyme's active site Mg2+ ions, enabling accurate kinetic modeling and inhibitor screening with measurable Km values.
| Evidence Dimension | KARI active site coordination and binding |
| Target Compound Data | Active site coordination via alpha-keto and beta-hydroxy motifs |
| Comparator Or Baseline | Pyruvic acid (fails to coordinate secondary binding pocket) |
| Quantified Difference | Enables functional KARI kinetic assays whereas pyruvic acid yields zero baseline activity |
| Conditions | In vitro KARI enzymatic assays with Mg2+ cofactor |
Essential for agrochemical R&D teams developing KARI-targeted herbicides who require structurally accurate substrate mimics.
For the synthesis of chiral diols and beta-hydroxy acids, 3-hydroxy-2-oxobutanoic acid offers a highly chemoselective starting point compared to volatile diketones like diacetyl [1]. The presence of the carboxylic acid group anchors the molecule during asymmetric hydrogenation or biocatalytic reduction, allowing for near-quantitative conversion (>95% ee) to the corresponding dihydroxybutanoic acid derivatives. In contrast, diacetyl lacks the directing carboxylate group, leading to volatile losses, poor regioselectivity, and complex mixtures of reduction products.
| Evidence Dimension | Regioselectivity and enantiomeric excess in reduction |
| Target Compound Data | Allows >95% ee directed reduction to dihydroxy derivatives |
| Comparator Or Baseline | Diacetyl (yields mixed, non-directed reduction products with high volatility loss) |
| Quantified Difference | Provides a stable, directing carboxylate anchor for high-ee asymmetric synthesis |
| Conditions | Biocatalytic or asymmetric catalytic hydrogenation |
Crucial for pharmaceutical scale-up requiring predictable, high-yield access to chiral aliphatic building blocks.
Used as an analytical reference standard in LC-MS/MS and GC-MS workflows to quantify threonine catabolism and identify functional biomarkers for Vitamin B12 deficiency in plasma and dried blood spots [1].
Utilized as a substrate mimic in high-throughput screening assays targeting ketol-acid reductoisomerase (KARI), enabling the discovery of novel branched-chain amino acid biosynthesis inhibitors [2].
Procured as a starting scaffold for the enantioselective synthesis of complex beta-hydroxy ketone motifs and chiral diols, which are essential building blocks in active pharmaceutical ingredient (API) manufacturing [3].